molecular formula C45H45BO3 B3056037 Tri(p-cumylphenyl) borate CAS No. 68443-37-8

Tri(p-cumylphenyl) borate

Cat. No.: B3056037
CAS No.: 68443-37-8
M. Wt: 644.6 g/mol
InChI Key: SCTUIUGUZVVWEX-UHFFFAOYSA-N
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Description

Tri(p-cumylphenyl) borate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a boron atom bonded to three p-cumylphenyl groups, making it a bulky and sterically hindered molecule. The presence of the cumyl groups enhances its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(p-cumylphenyl) borate typically involves the reaction of boron trihalides with p-cumylphenyl magnesium bromide or p-cumylphenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reagents. The reaction proceeds as follows:

    Preparation of p-cumylphenyl magnesium bromide:

    p-cumylphenyl bromide is reacted with magnesium in dry ether to form p-cumylphenyl magnesium bromide.

    Reaction with boron trihalide: The p-cumylphenyl magnesium bromide is then reacted with boron trihalide (e.g., boron trichloride) to form this compound.

The reaction conditions typically involve low temperatures to control the reactivity and prevent side reactions. The product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are handled in a controlled environment to prevent contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions

Tri(p-cumylphenyl) borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The p-cumylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out in dry solvents under an inert atmosphere.

    Substitution: Nucleophiles such as amines, alcohols, or thiols are used for substitution reactions. The reactions are carried out in polar solvents like tetrahydrofuran or dimethyl sulfoxide.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Substituted borates with various functional groups.

Scientific Research Applications

Tri(p-cumylphenyl) borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also used as a catalyst in various reactions, including polymerization and cross-coupling reactions.

    Medicine: Boron-containing compounds are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: this compound is used in the production of advanced materials, including polymers and ceramics. It is also used as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Tri(p-cumylphenyl) borate involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The bulky p-cumylphenyl groups provide steric hindrance, which can influence the selectivity and reactivity of the compound. The boron atom in this compound can form stable complexes with various substrates, facilitating their transformation into desired products.

Comparison with Similar Compounds

Similar Compounds

    Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, it is used in similar applications as Tri(p-cumylphenyl) borate.

    Tri(phenyl)borane: A simpler analogue with less steric hindrance, used in organic synthesis and catalysis.

    Tri(mesityl)borane: Another bulky borane compound with applications in catalysis and material science.

Uniqueness

This compound is unique due to the presence of the cumyl groups, which provide enhanced stability and reactivity. The steric hindrance from the cumyl groups can influence the selectivity of reactions, making it a valuable reagent in specific synthetic applications. Its ability to form stable complexes with various substrates also sets it apart from other borane compounds.

Properties

IUPAC Name

tris[4-(2-phenylpropan-2-yl)phenyl] borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45BO3/c1-43(2,34-16-10-7-11-17-34)37-22-28-40(29-23-37)47-46(48-41-30-24-38(25-31-41)44(3,4)35-18-12-8-13-19-35)49-42-32-26-39(27-33-42)45(5,6)36-20-14-9-15-21-36/h7-33H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTUIUGUZVVWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2)(OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)(C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H45BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071539
Record name Phenol, 4-(1-methyl-1-phenylethyl)-, triester with boric acid (H3BO3)
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Molecular Weight

644.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68443-37-8
Record name Phenol, 4-(1-methyl-1-phenylethyl)-, 1,1′,1′′-triester with boric acid (H3BO3)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(1-methyl-1-phenylethyl)-, 1,1',1''-triester with boric acid (H3BO3)
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Record name Phenol, 4-(1-methyl-1-phenylethyl)-, 1,1',1''-triester with boric acid (H3BO3)
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Record name Phenol, 4-(1-methyl-1-phenylethyl)-, triester with boric acid (H3BO3)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[p-(1-methyl-1-phenylethyl)phenol], triester with boric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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